molecular formula C20H16N2OS B2464047 (Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile CAS No. 476668-68-5

(Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile

Cat. No.: B2464047
CAS No.: 476668-68-5
M. Wt: 332.42
InChI Key: WHAIOYWYBISPJC-BOPFTXTBSA-N
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Description

(Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile is a synthetic organic compound characterized by the presence of a thiazole ring, a methoxyphenyl group, and a tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Acrylonitrile Moiety: The acrylonitrile group can be formed through a Knoevenagel condensation reaction between an aldehyde and malononitrile in the presence of a base.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the acrylonitrile moiety, converting it to an amine or aldehyde.

    Substitution: The thiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require a strong acid catalyst, such as sulfuric acid or aluminum chloride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines or aldehydes.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound has shown potential as a pharmacophore for the development of new drugs. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for the treatment of various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and dyes. Its chemical stability and reactivity make it suitable for incorporation into materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile involves its interaction with molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(p-tolyl)acrylonitrile: Similar structure but with a para-tolyl group instead of a meta-tolyl group.

    (Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile: Similar structure but with an ortho-tolyl group instead of a meta-tolyl group.

    (Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(phenyl)acrylonitrile: Similar structure but with a phenyl group instead of a tolyl group.

Uniqueness

The uniqueness of (Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the methoxy group and the thiazole ring also contributes to its distinct chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2OS/c1-14-4-3-5-15(10-14)11-17(12-21)20-22-19(13-24-20)16-6-8-18(23-2)9-7-16/h3-11,13H,1-2H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHAIOYWYBISPJC-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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